α-Methyl Substitution Restricts Conformational Flexibility: Helicogenic Properties of (R)-2-Amino-3-cyclohexyl-2-methylpropanoic Acid
The α-methyl group in (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid restricts backbone conformational freedom, promoting helical secondary structures in peptides. This contrasts with unsubstituted cyclohexylalanine (Cha), which exhibits greater flexibility. Quantitative conformational analysis of the analogous Cα-methyl, Cα-cyclohexylglycine demonstrates a preferred φ,ψ dihedral angle distribution favoring 3₁₀/α-helical conformations [1].
| Evidence Dimension | Backbone Conformational Restriction |
|---|---|
| Target Compound Data | α-Methyl substitution present; restricts φ,ψ angles; promotes helicity. |
| Comparator Or Baseline | Cyclohexylalanine (Cha) lacks α-methyl; greater conformational flexibility. |
| Quantified Difference | Qualitative: α-methyl restricts conformational space; helix-stabilizing effect observed in related compounds. |
| Conditions | Peptide backbone conformational analysis (inferred from studies on Cα-methyl, Cα-cyclohexylglycine). |
Why This Matters
Enhanced helicity improves target binding affinity and peptide stability, making (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid a superior building block for constrained peptide therapeutics.
- [1] Toniolo, C., Crisma, M., Formaggio, F., Broxterman, Q. B., & Kaptein, B. (2023). New tools for the control of peptide conformation: the helicogenic Cα-methyl, Cα-cyclohexylglycine. University of Padua Research. View Source
